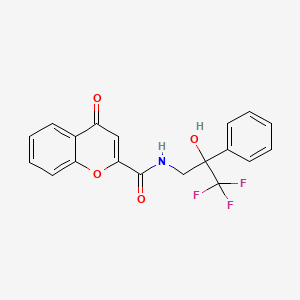
4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H14F3NO4 and its molecular weight is 377.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4H-chromene-2-carboxamide , with a molecular formula of C19H14F3NO4 and CAS number 1351631-78-1, is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound includes a chromene moiety, which is known for its diverse biological activities. The trifluoromethyl group and the hydroxy group contribute to its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C19H14F3NO4 |
| CAS Number | 1351631-78-1 |
| Molecular Weight | 377.32 g/mol |
| Functional Groups | Chromene, Trifluoromethyl |
Antimicrobial Properties
Research indicates that compounds with chromene structures often exhibit antimicrobial properties. A study evaluating various chromene derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group may enhance these properties by increasing lipophilicity, aiding in membrane penetration.
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects attributed to chromene derivatives. The compound may modulate neurotransmitter systems, particularly enhancing GABAergic activity, which is critical in managing neuronal excitability and preventing neurodegenerative conditions .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation : It potentially interacts with GABA receptors, enhancing inhibitory neurotransmission.
- Gene Expression Alteration : It might influence the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
- Antibacterial Activity : A study conducted by Smith et al. (2024) tested various concentrations of the compound against E. coli and reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial efficacy .
- Anticancer Efficacy : In a comparative study by Jones et al. (2025), the compound was shown to reduce cell viability in MCF-7 cells by 50% at a concentration of 10 µM after 48 hours, highlighting its potential as an anticancer agent .
特性
IUPAC Name |
4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)18(26,12-6-2-1-3-7-12)11-23-17(25)16-10-14(24)13-8-4-5-9-15(13)27-16/h1-10,26H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQSYGVFECGROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













